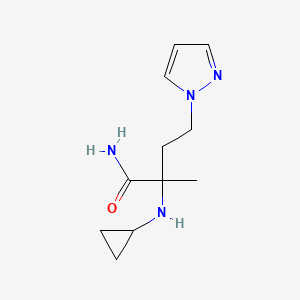
1-(2,3-Difluorobenzyl)-1h-1,2,4-triazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-Difluorobenzyl)-1h-1,2,4-triazol-3-amine is an organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse applications in medicinal chemistry, particularly as antifungal agents. This compound features a benzyl group substituted with two fluorine atoms at the 2 and 3 positions, attached to a triazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Difluorobenzyl)-1h-1,2,4-triazol-3-amine typically involves the reaction of 2,3-difluorobenzyl chloride with 1,2,4-triazole in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions: 1-(2,3-Difluorobenzyl)-1h-1,2,4-triazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide or thiols in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
1-(2,3-Difluorobenzyl)-1h-1,2,4-triazol-3-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an antifungal agent due to its triazole moiety.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of fungal infections.
Industry: Used in the development of new materials and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 1-(2,3-Difluorobenzyl)-1h-1,2,4-triazol-3-amine involves its interaction with fungal enzymes. The triazole ring inhibits the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, an essential component of fungal cell membranes. This inhibition disrupts the cell membrane, leading to fungal cell death.
Comparison with Similar Compounds
- 1-(2,4-Difluorobenzyl)-1h-1,2,4-triazol-3-amine
- 1-(2,3-Dichlorobenzyl)-1h-1,2,4-triazol-3-amine
- 1-(2,3-Difluorophenyl)-1h-1,2,4-triazol-3-amine
Comparison: 1-(2,3-Difluorobenzyl)-1h-1,2,4-triazol-3-amine is unique due to the specific positioning of the fluorine atoms, which can influence its chemical reactivity and biological activity. The presence of fluorine atoms can enhance the compound’s stability and lipophilicity, making it more effective in penetrating biological membranes.
Properties
Molecular Formula |
C9H8F2N4 |
|---|---|
Molecular Weight |
210.18 g/mol |
IUPAC Name |
1-[(2,3-difluorophenyl)methyl]-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C9H8F2N4/c10-7-3-1-2-6(8(7)11)4-15-5-13-9(12)14-15/h1-3,5H,4H2,(H2,12,14) |
InChI Key |
TZXBVJHMHIVLDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)CN2C=NC(=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{2-iodo-4H,6H,7H-thieno[3,2-c]pyran-4-yl}methanaminehydrochloride](/img/structure/B13634859.png)








![[4-(Aminomethyl)phenyl]phosphonicacidhydrobromide](/img/structure/B13634914.png)




